molecular formula C9H5N3O2 B1597349 Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione CAS No. 73907-94-5

Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione

Cat. No.: B1597349
CAS No.: 73907-94-5
M. Wt: 187.15 g/mol
InChI Key: WRCYJWHCGDSZMU-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione: is a heterocyclic compound that belongs to the class of pyrroloindazoles This compound is characterized by a fused ring system that includes both pyrrole and indazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of α-indolylhydrazones, which undergo intramolecular C-H amination in the presence of a Cu/Fe co-catalyst system. This reaction is carried out at 50°C in an aqueous medium, making it an environmentally friendly approach .

Industrial Production Methods: Industrial production of this compound may involve optimization of the laboratory-scale synthesis methods to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione can undergo various chemical reactions, including electrophilic substitution, oxidation, and reduction. The 3 and 8 positions of the compound are particularly reactive in electrophilic substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include monosubstituted and disubstituted derivatives, which can be further functionalized for various applications .

Mechanism of Action

Properties

IUPAC Name

1,6-dihydropyrrolo[2,3-g]indazole-7,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c13-8-6-5(11-9(8)14)2-1-4-3-10-12-7(4)6/h1-3H,(H,10,12)(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCYJWHCGDSZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=NN3)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00419557
Record name Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73907-94-5
Record name 1,6-Dihydropyrrolo[2,3-g]indazole-7,8-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73907-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 73907-94-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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